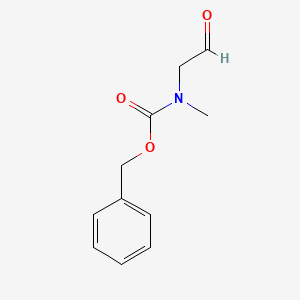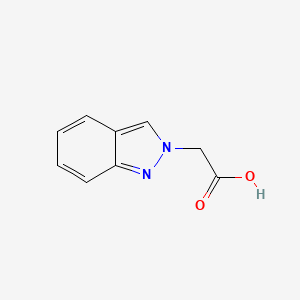
Acide 2H-indazol-2-ylacétique
Vue d'ensemble
Description
2H-Indazol-2-ylacetic acid is an organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Applications De Recherche Scientifique
2H-Indazol-2-ylacetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects includes investigations into anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
Target of Action
2H-Indazol-2-ylacetic acid is a derivative of 2H-Indazoles, which are important nitrogen-containing heterocyclic compounds . The 2H-Indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . .
Mode of Action
It’s known that 2h-indazoles can be functionalized via c–h activation, which is recognized as an efficient approach for increasing the complexity and diversity of 2h-indazole derivatives . This could potentially influence the interaction of 2H-Indazol-2-ylacetic acid with its targets.
Biochemical Pathways
The late-stage functionalization of 2h-indazoles, including the c3-functionalization of 2h-indazoles through transition metal-catalyzed c–h activation or a radical pathway, transition metal-catalyzed ortho c2′–h functionalization of 2h-indazoles and remote c–h functionalization at the benzene ring in 2h-indazoles, has been noted .
Pharmacokinetics
The molecular weight of 2h-indazol-2-ylacetic acid is 17617 , which could potentially influence its bioavailability.
Result of Action
It’s known that 2h-indazole derivatives can exhibit distinctive bioactivities .
Action Environment
It’s known that the compound is a solid at room temperature .
Analyse Biochimique
Biochemical Properties
2H-indazol-2-ylacetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), influencing their catalytic functions. The compound’s interaction with COX enzymes can lead to the inhibition of prostaglandin synthesis, which is crucial in inflammatory responses. Additionally, 2H-indazol-2-ylacetic acid can bind to MMPs, affecting the degradation of extracellular matrix components and impacting tissue remodeling processes .
Cellular Effects
2H-indazol-2-ylacetic acid exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as p53, which plays a role in cell cycle regulation and apoptosis. By affecting gene expression, 2H-indazol-2-ylacetic acid can alter the production of proteins involved in cell proliferation and survival. Furthermore, it impacts cellular metabolism by influencing pathways such as glycolysis and the tricarboxylic acid (TCA) cycle .
Molecular Mechanism
At the molecular level, 2H-indazol-2-ylacetic acid exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, the compound can inhibit COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins. Additionally, 2H-indazol-2-ylacetic acid can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-indazol-2-ylacetic acid can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2H-indazol-2-ylacetic acid remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 2H-indazol-2-ylacetic acid in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
2H-indazol-2-ylacetic acid is involved in various metabolic pathways, including those related to amino acid and lipid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the conversion of substrates into metabolic intermediates. The compound can affect metabolic flux by altering the levels of metabolites in pathways such as glycolysis, the TCA cycle, and fatty acid oxidation .
Transport and Distribution
Within cells and tissues, 2H-indazol-2-ylacetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of 2H-indazol-2-ylacetic acid can influence its bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of 2H-indazol-2-ylacetic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-indazol-2-ylacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α-halo acids, followed by cyclization to form the indazole ring. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 2H-indazol-2-ylacetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Indazol-2-ylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-2-carboxylic acid, while reduction could produce indazol-2-ylmethanol.
Comparaison Avec Des Composés Similaires
- Indazole-3-carboxylic acid
- Indazole-5-carboxylic acid
- 2H-Indazole-3-acetic acid
Comparison: Compared to these similar compounds, 2H-indazol-2-ylacetic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
Propriétés
IUPAC Name |
2-indazol-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIFXNAJWOGGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482507 | |
| Record name | 2H-indazol-2-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58037-05-1 | |
| Record name | 2H-indazol-2-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-indazol-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



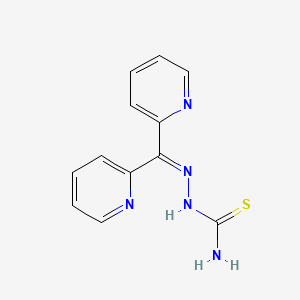
![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)

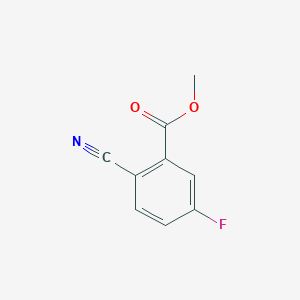
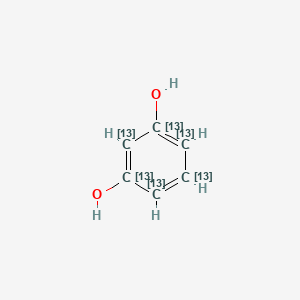

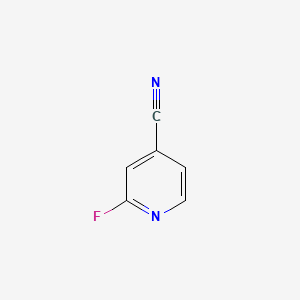
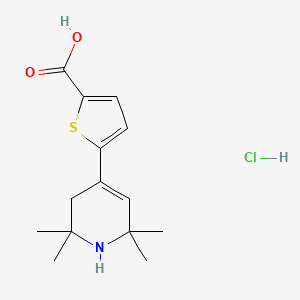
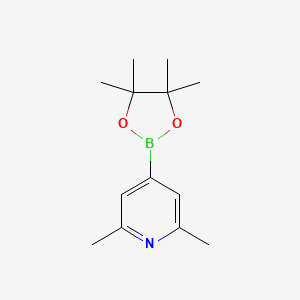
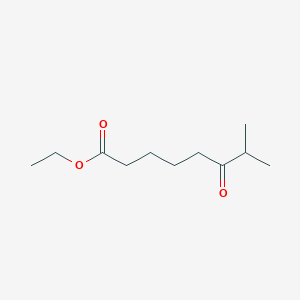
![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)

